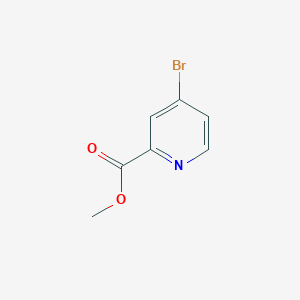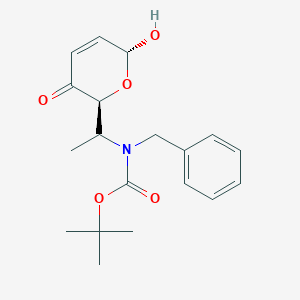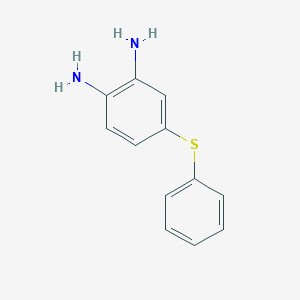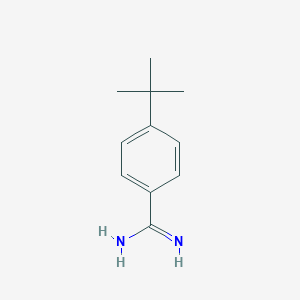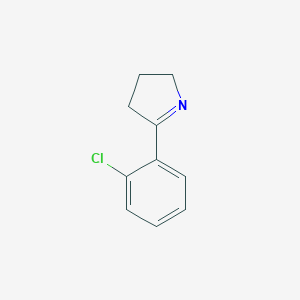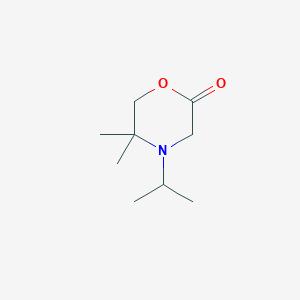
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one, also known as DMPM, is a heterocyclic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications.
Wirkmechanismus
The exact mechanism of action of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that can reduce the activity of neurons and prevent seizures.
Biochemische Und Physiologische Effekte
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant properties in animal models of epilepsy, and has also been shown to reduce inflammation and pain in animal models of arthritis. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one in lab experiments is its unique chemical structure, which allows for a variety of potential applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one limitation of using 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for the use of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one in scientific research. One area of interest is the development of new drugs that target the central nervous system, particularly for the treatment of epilepsy and other neurological disorders. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one may also have potential applications in the development of new chiral catalysts for asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one and its potential physiological effects.
Synthesemethoden
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one can be synthesized through a multistep process starting with the reaction between 2-amino-2-methyl-1-propanol and ethylene oxide. The resulting product is then reacted with cyclopentanone to form the intermediate 4-hydroxymethyl-2-methyl-2-cyclopenten-1-one. This intermediate is then reacted with morpholine in the presence of a catalyst to form 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
136476-54-5 |
|---|---|
Produktname |
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
5,5-dimethyl-4-propan-2-ylmorpholin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-8(11)12-6-9(10,3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
MQNFJSKLSPLXFL-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(=O)OCC1(C)C |
Kanonische SMILES |
CC(C)N1CC(=O)OCC1(C)C |
Synonyme |
2-Morpholinone,5,5-dimethyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




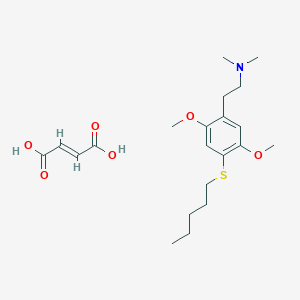
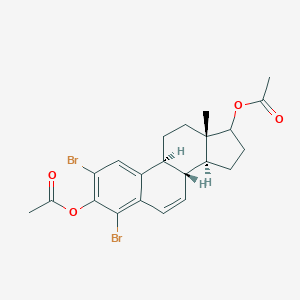
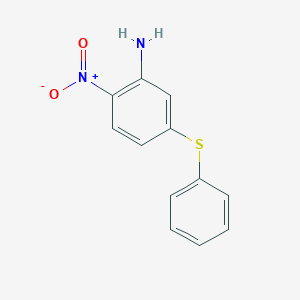
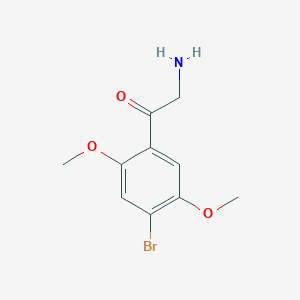

![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
